molecular formula C23H26N2O2S B11348246 2-(4-ethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

2-(4-ethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

Cat. No.: B11348246
M. Wt: 394.5 g/mol
InChI Key: GVPWSILNGYVKJU-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethylphenoxy group, a methylphenyl group, and a thiazolyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylphenol with an appropriate alkylating agent to form the ethylphenoxy intermediate. This intermediate is then reacted with 2-(4-methylphenyl)-1,3-thiazole-4-yl ethylamine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(4-ethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((4-ethylphenoxy)methyl)benzonitrile: Shares the ethylphenoxy group but differs in the presence of a benzonitrile group.

    2-(4-ethylphenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide: Similar structure but with an oxolan-2-yl group instead of the thiazol-4-yl group.

Uniqueness

2-(4-ethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide is unique due to the combination of its ethylphenoxy, methylphenyl, and thiazolyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H26N2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]propanamide

InChI

InChI=1S/C23H26N2O2S/c1-4-18-7-11-21(12-8-18)27-17(3)22(26)24-14-13-20-15-28-23(25-20)19-9-5-16(2)6-10-19/h5-12,15,17H,4,13-14H2,1-3H3,(H,24,26)

InChI Key

GVPWSILNGYVKJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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